molecular formula C2H5N3O2 B3423204 Biuret-13C2 CAS No. 287389-41-7

Biuret-13C2

Cat. No.: B3423204
CAS No.: 287389-41-7
M. Wt: 103.08 g/mol
InChI Key: OHJMTUPIZMNBFR-UHFFFAOYSA-N
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Description

Biuret-13C2, also known as Imidodicarbonic-13C2 diamide, is a stable isotope-labeled compound with the molecular formula H2N(13CO)NH(13CO)NH2. It is a derivative of biuret, where two carbon atoms are replaced with the isotope carbon-13. This compound is primarily used in scientific research for tracing and studying biochemical pathways due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biuret-13C2 can be synthesized through the condensation of two molecules of urea-13C, which involves heating urea-13C at approximately 150°C. The reaction proceeds as follows:

2H2N(13CO)NH2H2N(13CO)NH(13CO)NH2+NH32 \text{H2N(13CO)NH2} \rightarrow \text{H2N(13CO)NH(13CO)NH2} + \text{NH3} 2H2N(13CO)NH2→H2N(13CO)NH(13CO)NH2+NH3

This reaction results in the formation of this compound and ammonia as a by-product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled heating of urea-13C under specific conditions to ensure the efficient formation of this compound. The reaction is typically carried out in a reactor with precise temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Biuret-13C2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyanuric acid and other nitrogen-containing compounds.

    Reduction: Reduction reactions can convert this compound back to urea-13C.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Cyanuric acid and other nitrogenous compounds.

    Reduction: Urea-13C.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Scientific Research Applications

Biuret-13C2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Biuret-13C2 involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within a system. This helps in understanding the molecular targets and pathways involved in various biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Biuret: The non-labeled version of Biuret-13C2.

    Urea-13C: A precursor to this compound.

    Cyanuric acid: An oxidation product of this compound.

Uniqueness

This compound is unique due to its isotopic labeling, which makes it an invaluable tool in research. The presence of carbon-13 allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds.

Properties

IUPAC Name

aminocarbonyl(13C)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7)/i1+1,2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJMTUPIZMNBFR-ZDOIIHCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(N)N[13C](=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745669
Record name (~13~C_2_)-2-Imidodicarbonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.066 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287389-41-7
Record name (~13~C_2_)-2-Imidodicarbonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287389-41-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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